17-Acetylrauglucine
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Overview
Description
17-Acetylrauglucine, also known as AR, is a chemical compound that belongs to the class of indole alkaloids. It is a derivative of rauglucine, which is found in the roots of the plant Rauwolfia serpentina. AR has been of great interest to researchers due to its potential therapeutic applications in various medical conditions.
Mechanism Of Action
The exact mechanism of action of 17-Acetylrauglucine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine and serotonin. 17-Acetylrauglucine has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical And Physiological Effects
17-Acetylrauglucine has been shown to exhibit various biochemical and physiological effects. It has been found to lower blood pressure by decreasing the activity of the sympathetic nervous system. 17-Acetylrauglucine has also been shown to possess antioxidant properties and can scavenge free radicals. Additionally, 17-Acetylrauglucine has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
17-Acetylrauglucine has several advantages for use in lab experiments. It is readily available and can be synthesized easily. 17-Acetylrauglucine is also relatively stable and can be stored for long periods of time. However, one limitation of 17-Acetylrauglucine is that it can be toxic at high concentrations and must be handled with care.
Future Directions
There are several future directions for research on 17-Acetylrauglucine. One area of interest is the development of 17-Acetylrauglucine-based drugs for the treatment of hypertension and other cardiovascular diseases. Another area of research is the investigation of 17-Acetylrauglucine's potential as an anticancer agent. Additionally, further studies are needed to understand the exact mechanism of action of 17-Acetylrauglucine and its potential applications in other medical conditions.
In conclusion, 17-Acetylrauglucine is a promising compound with potential therapeutic applications in various medical conditions. Its synthesis method is relatively simple, and it exhibits several biochemical and physiological effects. Future research on 17-Acetylrauglucine may lead to the development of novel drugs for the treatment of hypertension, cancer, and other diseases.
Scientific Research Applications
17-Acetylrauglucine has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities such as antihypertensive, antitumor, and anti-inflammatory effects. 17-Acetylrauglucine has also been shown to possess analgesic and sedative properties.
properties
CAS RN |
119329-01-0 |
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Product Name |
17-Acetylrauglucine |
Molecular Formula |
C28H38N2O8 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[13-ethyl-8-methyl-14-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] acetate |
InChI |
InChI=1S/C28H38N2O8/c1-4-13-14-9-17-24-28(15-7-5-6-8-16(15)29(24)3)10-18(20(14)25(28)36-12(2)32)30(17)26(13)38-27-23(35)22(34)21(33)19(11-31)37-27/h5-8,13-14,17-27,31,33-35H,4,9-11H2,1-3H3 |
InChI Key |
DXJXFCDSCZWMHZ-UHFFFAOYSA-N |
SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4C |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4C |
synonyms |
17-acetylrauglucine 17-O-acetyl-21-O-glucopyranosylajmaline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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